Cas no 2622-70-0 (2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole)

2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole is a fluorinated benzimidazole derivative with notable applications in pharmaceutical and material science research. Its structure, featuring a benzimidazole core substituted with phenyl and 4-fluorophenyl groups, confers stability and potential bioactivity, making it valuable in drug discovery, particularly for kinase inhibition or antimicrobial studies. The fluorine substitution enhances electronic properties, improving binding affinity in target interactions. This compound is also of interest in organic electronics due to its conjugated system, which may facilitate charge transport. High purity and well-defined synthesis routes ensure reproducibility for research purposes. Its versatility and structural features make it a useful intermediate for further functionalization in medicinal and materials chemistry.
2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole structure
2622-70-0 structure
Product name:2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole
CAS No:2622-70-0
MF:C19H13FN2
MW:288.318327665329
CID:1024302
PubChem ID:20826170

2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
    • 1-Phenyl-2-(4-fluorphenyl)-benzimidazol
    • 2-(4-fluorophenyl)-1-phenyl-1H-benzoimidazole
    • 2-(4-fluoro-phenyl)-1-phenyl-1H-benzoimidazole
    • 2-[4-fluorophenyl]-1-phenyl-1H-benzoimidazole
    • 2-[4-fluoro-phenyl]-1-phenyl-1H-benzoimidazole
    • AK101310
    • ANW-60301
    • CTK8B8418
    • KB-222782
    • SureCN5581280
    • 2-(4-fluorophenyl)-1-phenylbenzimidazole
    • SCHEMBL5581280
    • 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole
    • DTXSID00609976
    • IXJYNVUQHFCCSD-UHFFFAOYSA-N
    • 2622-70-0
    • 1-Phenyl-2-(4-fluophenyl)benzimidazole
    • 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole
    • MDL: MFCD23135296
    • Inchi: InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
    • InChI Key: IXJYNVUQHFCCSD-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F

Computed Properties

  • Exact Mass: 288.10627659g/mol
  • Monoisotopic Mass: 288.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 4.9

2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F071945-50mg
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
2622-70-0
50mg
$ 510.00 2022-06-05
Alichem
A069002589-1g
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
2622-70-0 95%
1g
$646.84 2023-09-02
Chemenu
CM154471-1g
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
2622-70-0 95%
1g
$630 2024-07-28
Chemenu
CM154471-1g
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
2622-70-0 95%
1g
$729 2021-06-09
TRC
F071945-100mg
2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole
2622-70-0
100mg
$ 850.00 2022-06-05

Additional information on 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole

Introduction to 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole (CAS No. 2622-70-0)

2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and diverse biological activities. This heterocyclic molecule, identified by the CAS number 2622-70-0, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both phenyl and fluorophenyl groups in its structure imparts distinct electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.

The compound belongs to the benzodimidazole class, a family of molecules known for their broad spectrum of biological interactions. Benzodimidazoles have been extensively studied for their role in modulating various cellular processes, including enzyme inhibition and receptor binding. The introduction of a fluorine atom at the 4-position of the phenyl ring in 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole enhances its metabolic stability and binding affinity, which are critical factors in pharmaceutical design.

Recent advancements in chemical biology have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom can influence the electronic distribution of the molecule, leading to improved pharmacokinetic properties such as increased bioavailability and reduced susceptibility to degradation. This feature makes 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole an attractive candidate for further exploration in the development of small-molecule drugs.

In vitro studies have demonstrated that this compound exhibits promising activity against several targets relevant to human health. For instance, research has indicated that it may interact with enzymes involved in cancer pathways, potentially inhibiting their function and thereby suppressing tumor growth. Additionally, its ability to modulate neurotransmitter receptors has been investigated, suggesting potential applications in treating neurological disorders.

The synthesis of 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the evolving capabilities of modern organic chemistry.

The pharmacological profile of 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole is further enriched by its interactions with biological macromolecules. Crystallographic studies have provided insights into how this molecule binds to its targets at the atomic level, offering a foundation for structure-based drug design. Such detailed understanding is crucial for optimizing lead compounds into viable drug candidates.

Moreover, computational modeling techniques have been utilized to predict the behavior of 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole within biological systems. Molecular dynamics simulations and quantum mechanical calculations have helped elucidate its binding mode and dynamic properties, contributing to a more comprehensive understanding of its mechanism of action. These computational approaches complement experimental data, providing a holistic view of the compound's behavior.

The potential therapeutic applications of 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole extend beyond oncology and neurology. Emerging research suggests that it may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents. The broad spectrum of activity observed in preliminary studies underscores the compound's versatility and highlights its importance as a chemical probe for drug discovery.

As interest in fluorinated compounds continues to grow, 2-(4-Fluorophenyl)-1-phenyl-1H-benzodimidazole represents a valuable addition to the pharmacological toolkit available to researchers. Its unique structural features and demonstrated biological activity position it as a promising candidate for further investigation. Continued exploration into its properties and potential applications will likely yield significant advancements in medicinal chemistry and therapeutic development.

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